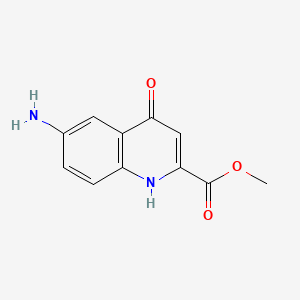

Methyl 6-amino-4-hydroxyquinoline-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-amino-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCKDZAUNSZESX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-4-hydroxyquinoline-2-carboxylate typically involves the reaction of 6-amino-4-hydroxyquinoline-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common catalysts used in this process include sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-hydroxyquinoline-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

MAHQ's biological activities make it a candidate for therapeutic development. Research indicates that it possesses:

- Antimicrobial Activity : Studies have shown that MAHQ exhibits significant antimicrobial properties, making it a potential agent for treating bacterial infections.

- Antiviral Properties : The compound has been investigated for its ability to inhibit viral replication, suggesting applications in antiviral drug development.

- Potential Anticancer Activity : Preliminary studies indicate that MAHQ may influence cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.

Case Study: Antiviral Mechanism

A study examined MAHQ's mechanism of action against specific viruses. It was found to interfere with viral replication pathways, which could lead to the development of new antiviral therapies targeting resistant strains.

Organic Synthesis Applications

MAHQ serves as a versatile building block in organic synthesis due to its functional groups. It can be utilized to synthesize more complex molecules with similar functionalities.

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 6-Amino-4-hydroxyquinoline-2-carboxylic acid | Amino, hydroxyl, carboxylic acid groups | Antimicrobial activity |

| Methyl 4-hydroxyquinoline-2-carboxylate | Hydroxyl and carboxylic acid groups | Antioxidant properties |

| Methyl 6-aminoquinoline-2-carboxylate | Amino and carboxylic acid groups | Potential anticancer activity |

This table highlights related compounds that share structural features with MAHQ, emphasizing the diversity within the quinoline family and their respective biological activities.

Biochemical Interaction Studies

Research into MAHQ's interactions with biological targets is ongoing. Its ability to interact with various enzymes and receptors suggests potential pharmacological effects:

- Enzyme Inhibition : Studies indicate that MAHQ may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic applications.

- Receptor Interaction : Investigations into receptor binding have shown promising results, indicating that MAHQ could modulate receptor activity in various biological systems.

Mechanism of Action

The mechanism of action of Methyl 6-amino-4-hydroxyquinoline-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between methyl 6-amino-4-hydroxyquinoline-2-carboxylate and related quinoline derivatives:

Structural and Functional Insights

Substituent Effects on Polarity and Reactivity: The amino (NH₂) and hydroxyl (OH) groups in the target compound enhance its polarity and capacity for hydrogen bonding compared to analogs with methoxy (OCH₃) or chloro (Cl) substituents. This may improve interactions with biological targets like enzymes or transporters . Electron-withdrawing groups (e.g., Cl in , nitro in ) increase quinoline’s electrophilicity, favoring substitution reactions. In contrast, the electron-donating amino group in the target compound may stabilize resonance structures, altering reactivity .

Ester Position and Bioavailability :

- The 2-carboxylate ester in the target compound contrasts with 3- or 4-carboxylate derivatives (e.g., ). Positional differences influence steric hindrance and binding pocket compatibility in biological systems.

- Ethyl esters (e.g., ) may improve lipid solubility compared to methyl esters, affecting membrane permeability .

Crystallographic and Intermolecular Interactions: Compounds like methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate exhibit C–H···π interactions and hydrogen bonding in crystal structures, which stabilize solid-state packing . The target compound’s hydroxyl and amino groups may promote similar or stronger intermolecular interactions.

Biological Activity Trends: Methoxy-substituted quinolines (e.g., ) show P-glycoprotein inhibition, likely due to lipophilic aromatic moieties. The target compound’s polar groups may reduce passive diffusion but enhance target-specific binding. Chloro-substituted derivatives (e.g., ) demonstrate anti-tuberculosis activity, possibly via interference with mycobacterial enzymes. The amino group in the target compound could offer alternative binding modes .

Biological Activity

Methyl 6-amino-4-hydroxyquinoline-2-carboxylate (MAHQ) is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and antiviral research. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

MAHQ has a molecular formula of C₁₁H₁₀N₂O₃ and features a methyl ester group at the carboxylic acid position, an amino group at the 6th position, and a hydroxyl group at the 4th position of the quinoline ring. These functional groups contribute to its unique chemical and biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of MAHQ is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound has been shown to inhibit specific enzymes by binding to their active sites, disrupting critical biochemical pathways. This inhibition can lead to various therapeutic effects, including:

- Antimicrobial Activity : MAHQ demonstrates significant antimicrobial properties against a range of pathogens.

- Antiviral Properties : It has been reported to inhibit viral replication, particularly in models of hepatitis B virus (HBV) infection.

Biological Activity Overview

The following table summarizes key aspects of MAHQ's biological activity:

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria and fungi | |

| Antiviral | Inhibits HBV replication in vitro | |

| Cytotoxicity | Exhibits selective toxicity towards cancer cells |

Case Studies and Research Findings

-

Antimicrobial Studies :

- In vitro studies have demonstrated that MAHQ exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

- Antiviral Activity :

- Cytotoxicity in Cancer Cells :

Future Directions

Further research is necessary to fully elucidate the specific biochemical pathways influenced by MAHQ and to identify its precise molecular targets. Investigations into its pharmacokinetics, bioavailability, and potential side effects will also be crucial for developing MAHQ as a therapeutic agent.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize Methyl 6-amino-4-hydroxyquinoline-2-carboxylate?

Answer:

The synthesis typically involves multi-step routes, including:

- Pfitzinger Reaction : Condensation of isatin derivatives with ketones in alkaline media to form quinoline scaffolds .

- HBTU-Mediated Coupling : Activation of carboxylic acid intermediates (e.g., 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid) with HBTU and triethylamine (TEA) in DMF to introduce amide or ester functionalities .

- Heterocyclization : Base-catalyzed ester condensation for ring closure, as demonstrated in tetrahydroquinoline derivatives .

Key parameters include temperature control (e.g., 378 K for AlCl3-mediated reactions) and solvent selection (e.g., 1,2-dichlorobenzene for Friedel-Crafts acylation) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : and NMR (e.g., in DMSO-d) resolve substituent positions (e.g., methyl, amino, hydroxy groups) and confirm regioselectivity .

- IR Spectroscopy : Peaks at ~1730 cm (C=O ester), ~1700 cm (amide/ketone), and ~3200–3500 cm (N-H/O-H) validate functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 245 for a related quinoline derivative) confirm molecular weight, while fragmentation patterns identify structural motifs .

Advanced: How can conflicting crystallographic and spectroscopic data be resolved during structural validation?

Answer:

- X-ray Crystallography : Use SHELX for refinement (e.g., SHELXL for small-molecule refinement) to resolve bond-length/bond-angle discrepancies. For example, C–H···π interactions and hydrogen-bonding networks can validate molecular packing .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to resolve ambiguities in tautomerism or protonation states .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess disorder or dynamic effects in crystal structures .

Advanced: What strategies optimize reaction yields for derivatives with complex substitution patterns?

Answer:

- Parallel Synthesis : Use late-stage diversification (e.g., introducing morpholinyl or piperazinyl groups at the 8-position) to minimize step count and maximize yield .

- Flow Chemistry : Continuous flow reactors improve scalability and reduce side reactions in large-scale syntheses .

- Catalytic Optimization : Aluminum chloride (AlCl) in Friedel-Crafts reactions enhances acylation efficiency, as shown in tetrahydroquinoline synthesis (73% yield) .

Advanced: How to address inconsistencies in biological activity data across studies?

Answer:

- Dose-Response Analysis : Standardize assays (e.g., MIC for antimicrobial studies) to account for solubility differences in DMSO or aqueous buffers .

- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may skew activity measurements .

- Computational Docking : Compare binding poses (e.g., quinoline scaffolds in enzyme active sites) to rationalize activity variations across structural analogs .

Basic: What purification methods are recommended for isolating this compound?

Answer:

- Recrystallization : Use ethanol or methylene chloride/hexane mixtures to obtain high-purity crystals (e.g., 95% purity confirmed by elemental analysis) .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates regioisomers or byproducts .

- HPLC : Reverse-phase C18 columns resolve polar impurities, especially for carboxylate derivatives .

Advanced: How to analyze the puckering dynamics of the quinoline ring in crystallographic studies?

Answer:

- Cremer-Pople Parameters : Calculate puckering amplitudes (e.g., ) and phase angles () to quantify non-planarity .

- Torsion Angle Analysis : Compare adjacent ring torsion angles (e.g., C2–C3–C4–C5 vs. C3–C4–C5–C6) to identify boat or chair conformations .

- SHELXL Constraints : Apply restraints to disordered ring atoms during refinement to model dynamic puckering .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Use gloves and goggles to prevent dermal/ocular exposure (H315/H319 hazards) .

- Ventilation : Work in fume hoods to avoid inhalation of fine powders (P264/P280 precautions) .

- Waste Disposal : Follow EPA guidelines for halogenated waste if bromo/chloro derivatives are present .

Advanced: How to validate computational models for predicting the compound’s reactivity?

Answer:

- DFT Benchmarking : Compare calculated reaction barriers (e.g., for ester hydrolysis) with experimental kinetic data .

- MD Simulations : Analyze solvent effects (e.g., DMF vs. water) on reaction pathways using force fields like OPLS-AA .

- SHELXPRO Validation : Overlay computational and crystallographic structures to assess model accuracy .

Advanced: What mechanistic insights explain regioselectivity in electrophilic substitutions?

Answer:

- Directing Effects : Amino and hydroxy groups activate the 4- and 6-positions via resonance, favoring substitutions at these sites .

- Steric Maps : Molecular mechanics models (e.g., in WinGX) predict steric hindrance at the 2-methyl group, disfavoring substitutions at C2 .

- Isotopic Labeling : - or -labeled precursors track regioselectivity in nitration or halogenation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.